4,4',4''-(Benzene-1,3,5-triyltris(oxy))tribenzaldehyde
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Overview
Description
4,4’,4’'-(Benzene-1,3,5-triyltris(oxy))tribenzaldehyde is an organic compound with the molecular formula C27H18O9 It is characterized by three benzaldehyde groups attached to a central benzene ring through ether linkages
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’,4’'-(Benzene-1,3,5-triyltris(oxy))tribenzaldehyde typically involves the reaction of 1,3,5-trihydroxybenzene with 4-formylphenol under specific conditions. The reaction is carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the formation of the ether linkages, resulting in the desired product .
Industrial Production Methods
While specific industrial production methods for 4,4’,4’'-(Benzene-1,3,5-triyltris(oxy))tribenzaldehyde are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4,4’,4’'-(Benzene-1,3,5-triyltris(oxy))tribenzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde groups can be oxidized to carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde groups can be reduced to alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Major Products Formed
Oxidation: 4,4’,4’'-(Benzene-1,3,5-triyltris(oxy))tribenzoic acid.
Reduction: 4,4’,4’'-(Benzene-1,3,5-triyltris(oxy))tri(benzyl alcohol).
Substitution: Various substituted derivatives depending on the specific electrophile used.
Scientific Research Applications
4,4’,4’'-(Benzene-1,3,5-triyltris(oxy))tribenzaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential interactions with biological macromolecules and its role in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including its ability to interact with specific biological targets.
Mechanism of Action
The mechanism by which 4,4’,4’'-(Benzene-1,3,5-triyltris(oxy))tribenzaldehyde exerts its effects is primarily through its functional groups. The aldehyde groups can form covalent bonds with nucleophiles, such as amines and thiols, leading to the formation of Schiff bases or thioacetals. The aromatic rings can participate in π-π interactions and hydrogen bonding, contributing to the compound’s stability and reactivity .
Comparison with Similar Compounds
Similar Compounds
4,4’,4’'-(Benzene-1,3,5-triyltris(ethyne-2,1-diyl))tribenzaldehyde: Similar structure but with ethynyl linkages instead of ether linkages.
4,4’,4’'-(Benzene-1,3,5-triyltris(methylene))tribenzaldehyde: Similar structure but with methylene linkages instead of ether linkages.
Uniqueness
4,4’,4’'-(Benzene-1,3,5-triyltris(oxy))tribenzaldehyde is unique due to its ether linkages, which provide distinct electronic and steric properties compared to its analogs. These properties can influence its reactivity and interactions with other molecules, making it a valuable compound for specific applications in materials science and organic synthesis .
Properties
CAS No. |
1071141-47-3 |
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Molecular Formula |
C27H18O6 |
Molecular Weight |
438.4 g/mol |
IUPAC Name |
4-[3,5-bis(4-formylphenoxy)phenoxy]benzaldehyde |
InChI |
InChI=1S/C27H18O6/c28-16-19-1-7-22(8-2-19)31-25-13-26(32-23-9-3-20(17-29)4-10-23)15-27(14-25)33-24-11-5-21(18-30)6-12-24/h1-18H |
InChI Key |
CDLRYKNOTAJXLI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C=O)OC2=CC(=CC(=C2)OC3=CC=C(C=C3)C=O)OC4=CC=C(C=C4)C=O |
Origin of Product |
United States |
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